Methyl 3-(1-aziridinyl)propionate
Description
Methyl 3-(1-aziridinyl)propionate is a reactive aziridine-containing ester widely used as a monomer or crosslinking agent in polymer chemistry. Aziridine (a three-membered nitrogen-containing heterocycle) confers high reactivity due to ring strain, enabling nucleophilic ring-opening reactions with carboxylic acids, thiols, or other nucleophiles. This compound is often incorporated into larger crosslinkers, such as pentaerythritol tris[3-(1-aziridinyl)propionate] (A-1) and trimethylolpropane tris[3-(1-(2-methyl)aziridinyl)propionate] (A-2), which are pivotal in coatings, adhesives, and degradable porous polymers .
Properties
CAS No. |
1073-77-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)2-3-7-4-5-7/h2-5H2,1H3 |
InChI Key |
IKMSGGHCWBSOOO-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CC1 |
Canonical SMILES |
COC(=O)CCN1CC1 |
Other CAS No. |
1073-77-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings :
- A-1 is preferred for room-temperature curing in coatings due to its rapid reactivity with thiol-carboxylic acids .
- A-2 ’s methyl substitution improves hydrolytic stability, making it suitable for moisture-resistant applications .
- The bis-aziridine derivative (CAS 52234-82-9) exhibits superior thermal stability, ideal for high-performance materials .
Comparison with Non-Aziridine Propionate Esters
Key Findings :
- Methyl 3-(2-hydroxyphenyl)propionate’s phenolic group enables UV stabilization and antioxidant activity, unlike aziridine derivatives .
- Thiophene-containing propionates (e.g., CAS 16862-05-8) are niche in conductive polymers due to sulfur’s electronic properties .
- Ionic liquids like 1-Ethyl-3-methylimidazolium propionate serve non-reactive roles as solvents, contrasting sharply with aziridines’ crosslinking function .
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